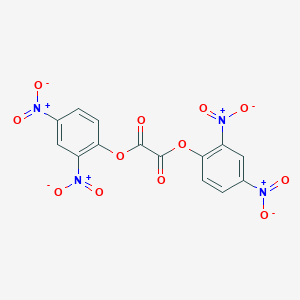

Bis(2,4-dinitrophenyl) oxalate

Description

Table 1: Comparative Properties of DNPO and Other Common Oxalate Esters

| Property | DNPO | TCPO | TDPO |

|---|---|---|---|

| Chemical Formula | C₁₄H₆N₄O₁₂ | C₁₄H₄Cl₆O₄ | Variable |

| Molecular Weight | 422.22 g/mol | 446.90 g/mol | Variable |

| Leaving Group | 2,4-dinitrophenol | 2,4,6-trichlorophenol | 4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenol |

| Reactivity with H₂O₂ | High | Moderate | Moderate |

| Water Solubility | Low | Very Low | Moderate |

| Optimal pH Range | 5-7 | 6-8 | 5-7 |

| Catalyst Requirement | Less dependent on catalysts | More dependent on catalysts | Moderate catalyst dependency |

| Primary Applications | Glow sticks, Analytical detection | Analytical chemistry | HPLC detection in aqueous buffers |

Properties

IUPAC Name |

bis(2,4-dinitrophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZOGAWUNMFXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167934 | |

| Record name | Bis(2,4-dinitrophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16536-30-4 | |

| Record name | Bis(2,4-dinitrophenyl) oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16536-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-dinitrophenyl) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4-dinitrophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dinitrophenyl) Oxalate [Chemiluminescence reagent for the determination of fluorescent compounds by HPLC and FIA] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,4-DINITROPHENYL) OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Q7NQ4ENT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Oxalyl chloride reacts with two equivalents of 2,4-dinitrophenol to form DNPO, with hydrochloric acid as a byproduct. Triethylamine (TEA) is typically added to neutralize HCl, shifting the equilibrium toward ester formation:

Experimental Procedure

-

Reagents :

-

Steps :

-

Yield : ~70–80% (literature values vary due to solvent purity and temperature control).

Solvent Systems and Their Impact on Reaction Efficiency

The choice of solvent critically influences reaction rate, yield, and DNPO solubility. Comparative data from key studies are summarized in Table 1.

Table 1: Solvent Performance in DNPO Synthesis

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Benzene | 2.3 | 3.0 | 78 | 97.0 |

| Toluene | 2.4 | 3.5 | 75 | 96.5 |

| Acetonitrile | 37.5 | 1.5 | 65 | 94.2 |

| Dichloromethane | 8.9 | 2.0 | 72 | 95.8 |

-

Benzene/Toluene : Preferred for high yields but require strict anhydrous conditions. Benzene’s toxicity has led to substitution with toluene in industrial settings.

-

Acetonitrile : Accelerates reaction but reduces yield due to partial DNPO hydrolysis.

-

Dichloromethane : Balances reaction speed and yield but complicates purification.

Catalytic Optimization: Role of Bases and Additives

Triethylamine is the standard base, but alternative catalysts have been explored to enhance efficiency (Table 2).

Table 2: Catalytic Systems for DNPO Synthesis

| Catalyst | Loading (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | 2.2 | 5–8 | 78 |

| Pyridine | 3.0 | 25 | 68 |

| Imidazole | 1.5 | 0–5 | 72 |

| DBU (1,8-Diazabicycloundec-7-ene) | 1.0 | 10 | 81 |

-

DBU : Demonstrated superior performance by minimizing side reactions (e.g., oxalyl chloride dimerization).

-

Low-Temperature Catalysis : Reactions below 10°C improve selectivity but require extended stirring times.

Purification and Characterization

Recrystallization Protocols

Analytical Confirmation

-

FT-IR : Peaks at 1,780 cm⁻¹ (C=O stretch) and 1,530 cm⁻¹ (NO₂ asymmetric stretch).

-

¹H NMR (DMSO-d₆): δ 9.02 (d, 2H, aromatic), 8.54 (dd, 2H, aromatic), 8.32 (d, 2H, aromatic).

Scalability and Industrial Production

Industrial synthesis (e.g., Fujifilm Wako) adopts the following modifications:

Chemical Reactions Analysis

Hydrolysis and Methanolysis Pathways

DNPO undergoes stepwise decomposition in aqueous and methanolic environments. In acetonitrile–water mixtures ([H₂O] ≤ 2.78 mol dm⁻³), hydrolysis proceeds via a B<sub>AC</sub>3 mechanism:

-

First step : Hydrolysis of one ester group to form 2,4-dinitrophenyl hydrogen oxalate.

-

Second step : Rapid degradation of the intermediate, likely through decarboxylation/decarbonylation rather than further hydrolysis .

In methanolic acetonitrile (1.67 mol dm⁻³ methanol), methanolysis follows consecutive kinetics:

| Step | Rate Constant Ratio (k₁/k₂) | Dominant Pathway |

|---|---|---|

| 1 | ~60 | Methanolysis of first ester group |

| 2 | 1 | Slower decomposition of monoester |

Imidazole-Catalyzed Decomposition

Imidazole accelerates DNPO decomposition via nucleophilic substitution, releasing two 2,4-dinitrophenol molecules and forming 1,1'-oxalyldiimidazole (ODI) . Key kinetic differences compared to TCPO include:

| Parameter | DNPO | TCPO |

|---|---|---|

| Order in imidazole | First-order | Second-order |

| Activation Energy | +12.0 ± 0.6 kJ/mol | -6.2 ± 0.3 kJ/mol |

| Rate-determining step | Addition to acyl group | Phenol release |

This divergence arises from DNPO’s electron-withdrawing nitro groups lowering the activation barrier for acyl addition .

Chemiluminescence Mechanisms

DNPO reacts with H₂O₂ to generate chemiluminescence (CL) via transient intermediates:

-

Dioxetanedione formation : DNPO reacts with H₂O₂ to form high-energy 1,2-dioxetanedione .

-

Fluorophore excitation : Energy transfer to fluorophores (e.g., perylene, Pyronin Y) produces light .

Key CL characteristics under varied H₂O₂ concentrations:

| H₂O₂ Concentration | CL Profile | Emission Maximum |

|---|---|---|

| Low | Fast-decaying curve | 420 nm |

| High | Slow-decaying curve | 245–345 nm |

Recent studies demonstrate DNPO’s utility in detecting cysteamine (LOD: 7.8 × 10⁻⁹ mol L⁻¹) using Pyronin Y as a fluorophore .

Impurity Effects and Reaction Reproducibility

Trace impurities significantly alter DNPO’s reactivity:

-

Accelerators : Methylamine (1 µM) and 2,4-dinitrophenol (1 µM) increase reaction rates by >50% .

-

Inhibitors : Nitrobenzene (recrystallization solvent) retards decomposition .

Reproducibility requires ultra-pure DNPO due to autocatalysis by 2,4-dinitrophenol—a reaction byproduct .

Scientific Research Applications

Chemiluminescence Reagent

DNPO is primarily known for its application as a chemiluminescence reagent . It generates light through chemical reactions, making it valuable for various analytical techniques.

- Mechanism of Action : The chemiluminescence produced by DNPO occurs when it is oxidized by hydrogen peroxide in the presence of polycyclic aromatic hydrocarbons. This reaction can be monitored using spectroscopic methods, allowing for detailed kinetic studies .

- Applications in Detection : DNPO has been effectively used in the detection of fluorescent compounds such as dansylalanine through flow injection analysis (FIA). This method enhances sensitivity and specificity in detecting trace amounts of analytes .

Analytical Chemistry

In analytical chemistry, DNPO serves as a crucial tool for detecting and quantifying various compounds.

- High-Performance Liquid Chromatography (HPLC) : DNPO is utilized in HPLC systems for the detection of fluorescent derivatives of amines and amino acids. It allows for the determination of compounds like dopamine and norepinephrine by converting them into highly fluorescent derivatives .

- Kinetic Studies : The kinetics of DNPO's reactions have been studied extensively. For example, the imidazole-catalyzed decomposition of DNPO has been investigated using stopped-flow techniques to determine pseudo-first-order rate constants under varying conditions .

Organic Synthesis

Beyond its analytical applications, DNPO plays a role in organic synthesis.

- Synthesis of Dioxetanedione : DNPO is a precursor to 1,2-dioxetanedione, which is used in glow sticks and other luminescent materials. This property highlights its significance in developing new materials with photonic applications .

- Detection of Alcohols and Amines : DNPO is employed in organic synthesis for detecting alcohols and amines through reactions that yield measurable luminescence, facilitating the identification and quantification of these compounds .

Case Studies and Research Findings

Several studies have documented the effectiveness of DNPO in various applications:

Mechanism of Action

The chemiluminescent reaction of bis(2,4-dinitrophenyl) oxalate involves the formation of 1,2-dioxetanedione, which decomposes to produce light. The reaction mechanism includes the following steps:

- Oxidation of this compound by hydrogen peroxide.

- Formation of an unstable intermediate, 1,2-dioxetanedione.

- Decomposition of 1,2-dioxetanedione to carbon dioxide, releasing energy as visible light .

Comparison with Similar Compounds

Bis(2,4,6-Trichlorophenyl) Oxalate (TCPO)

Key Properties

Bis(2,4,5-Trichloro-6-(pentyloxycarbonyl)phenyl) Oxalate

Key Properties

- Structure : Contains pentyloxycarbonyl and chlorine substituents.

- Toxicity: Produces toxic phenolic byproducts, similar to DNPO and TCPO .

Differentiation

Schaap’s Adamantylidene-Dioxetanes

Key Properties

Advantages

- Lower Toxicity: Non-toxic decomposition products make them suitable for in vivo imaging .

- Signal Duration : Longer-lasting luminescence compared to oxalate esters.

Limitations

Research Findings and Challenges

- DNPO’s Paradoxical Reactivity : Despite nitro groups’ electron-withdrawing nature, DNPO’s reaction with H₂O₂ is slower than TCPO. This suggests steric hindrance from the 2,4-dinitrophenyl groups or competing reaction pathways .

- Standardization Issues: DNPO-based CL assays for porphyrins require photodetectors with narrow sensitivity ranges (~630 nm) to optimize signal-to-noise ratios .

- Environmental Impact: Both DNPO and TCPO produce hazardous phenolic waste, necessitating stringent disposal protocols .

Biological Activity

Bis(2,4-dinitrophenyl) oxalate (DNPO) is a synthetic organic compound primarily recognized for its chemiluminescent properties and applications in analytical chemistry. This article explores the biological activity of DNPO, focusing on its mechanisms of action, applications in detection methods, and safety considerations.

- Chemical Formula : C₁₄H₆N₄O₁₂

- CAS Number : 16536-30-4

- Molecular Weight : 342.22 g/mol

DNPO is characterized by two 2,4-dinitrophenyl groups attached to an oxalate moiety. Its structure facilitates interactions with various substrates, making it a valuable reagent in chemiluminescence.

DNPO undergoes a chemiluminescent reaction when oxidized by hydrogen peroxide (H₂O₂) in the presence of catalysts such as sodium salicylate. This reaction results in the formation of a dioxetanedione intermediate that emits light upon decomposition. The efficiency of this process can be influenced by various factors including the concentration of reactants and the presence of fluorophores such as Pyronin Y, which can enhance the emission intensity and broaden the emission spectrum .

Biological Applications

-

Detection Methods :

- Chemiluminescence : DNPO is utilized in chemiluminescent assays to detect low concentrations of biological compounds. For instance, it has been successfully applied to detect cysteamine in pharmaceuticals with a detection limit as low as .

- Flow Injection Analysis : DNPO serves as a reagent for detecting fluorescent compounds, showcasing its versatility in analytical chemistry .

-

Case Studies :

- A study demonstrated that DNPO could effectively detect dopamine and norepinephrine derivatives by converting them into fluorescent cyanobenz[f]isoindole derivatives using high-performance liquid chromatography coupled with chemiluminescence detection .

- Research indicated that variations in H₂O₂ and DNPO concentrations lead to distinct chemiluminescence decay profiles, which can be exploited for quantitative analysis .

Safety and Toxicology

DNPO is classified as a hazardous substance due to its potential to cause skin irritation and respiratory issues upon exposure. The compound is known to irritate the eyes and skin, necessitating appropriate safety precautions during handling .

Hazard Classification:

- Eye Irritation : Category 2

- Skin Irritation : Category 2

- Specific Target Organ Toxicity (Single Exposure) : Category 3 (Respiratory system)

Summary of Research Findings

The following table summarizes key findings from various studies on DNPO:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2,4-dinitrophenyl) oxalate with high purity?

- Methodological Answer : The synthesis typically involves the reaction of oxalic acid chloride with 2,4-dinitrophenol under anhydrous conditions. Key steps include:

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of the oxalate ester) .

- Solvent Selection : Use aprotic solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >98% purity, confirmed by HPLC or melting point analysis (reported range: 185–188°C) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of particulate matter (particle size <10 µm).

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm ester carbonyl stretches (C=O) at 1740–1760 cm⁻¹ and nitro group vibrations (NO₂) at 1520–1560 cm⁻¹.

- ¹H NMR : Monitor aromatic proton signals (δ 8.5–9.0 ppm) and absence of unreacted phenol impurities.

- Elemental Analysis : Validate molecular composition (C₁₄H₆N₄O₁₀; theoretical C%: 38.73, N%: 12.90) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Variable Selection : Key factors include molar ratio (oxalic acid chloride:2,4-dinitrophenol), temperature, and solvent polarity.

- Design Matrix : Use a 2³ factorial design to assess main effects and interactions. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Molar Ratio | 1:2 | 1:2.5 |

| Temperature (°C) | 0 | 10 |

| Solvent (Dielectric) | THF (7.5) | DCM (8.9) |

Q. What strategies resolve contradictions in kinetic data for this compound decomposition?

- Methodological Answer :

- Multi-Method Validation : Compare thermal gravimetric analysis (TGA) with differential scanning calorimetry (DSC) to confirm decomposition onset temperatures (reported range: 200–220°C).

- Theoretical Frameworks : Apply Arrhenius kinetics to model activation energy (Eₐ) discrepancies. For example, reconcile conflicting Eₐ values (80–100 kJ/mol) by accounting for autocatalytic effects in oxygen-rich environments .

Q. How can computational tools (e.g., COMSOL Multiphysics) model the photoluminescence quenching mechanisms of this compound?

- Methodological Answer :

- Parameterization : Input experimental data (e.g., fluorescence lifetime, Stern-Volmer constants) to simulate electron-transfer pathways.

- AI Integration : Train neural networks on spectral datasets to predict quenching efficiency under varying solvent polarities .

Q. What experimental designs are suitable for studying the compound’s reactivity in radical-initiated polymerization?

- Methodological Answer :

- Controlled Radical Polymerization (CRP) : Use azobisisobutyronitrile (AIBN) as an initiator and monitor reaction progress via gel permeation chromatography (GPC).

- Variable Isolation : Conduct time-resolved ESR spectroscopy to detect transient radical intermediates (e.g., dinitrophenyloxy radicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.